molecular formula C22H31N3O B5248739 N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline

Cat. No.: B5248739
M. Wt: 353.5 g/mol
InChI Key: ICBYBOAKIFQBAU-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an aniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the reaction of 2-methoxyphenylamine with diethylamine in the presence of a suitable catalyst. The resulting intermediate is then reacted with formaldehyde to introduce the methylene bridge, followed by the addition of aniline under controlled conditions to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound hydrides.

Scientific Research Applications

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Uniqueness

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-4-24(5-2)20-12-10-19(11-13-20)18-23-14-16-25(17-15-23)21-8-6-7-9-22(21)26-3/h6-13H,4-5,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBYBOAKIFQBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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